1,4-Diazepan-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

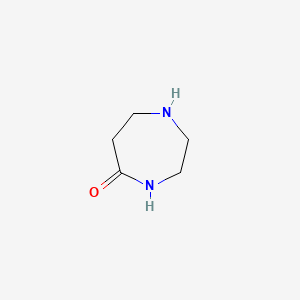

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPLBCQXWDBQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371954 | |

| Record name | 1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34376-54-0 | |

| Record name | 1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 1,4-Diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,4-Diazepan-5-one, a key heterocyclic scaffold in medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, and the common signaling pathway through which its derivatives exert their biological effects.

Core Molecular Structure and Properties

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5.[1][2] Its core structure is the foundation for a broad class of pharmacologically active molecules, most notably the benzodiazepines. The presence of both amide and amine functionalities within the ring system makes it a versatile building block for chemical synthesis.

The molecular formula of this compound is C₅H₁₀N₂O, and it has a molecular weight of 114.148 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [1][2] |

| Molecular Weight | 114.148 g/mol | [1][2] |

| IUPAC Name | This compound | |

| CAS Number | 34376-54-0 | [2] |

Crystallographic studies of this compound derivatives, such as 1-benzyl-1,4-diazepan-5-one, reveal that the seven-membered ring typically adopts a chair-like conformation.[3] This conformation is crucial for the molecule's interaction with biological targets. Intermolecular hydrogen bonding, particularly N-H⋯O interactions between the amide proton and the carbonyl oxygen of neighboring molecules, is a common feature in the crystal structures of these compounds, often leading to the formation of dimers.

Spectroscopic Data

Table 2: Spectroscopic Data for Diazepam (a this compound derivative)

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the diazepine ring, and the N-methyl group. | [4] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the diazepine ring. | [5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (amide), C=N stretching, and aromatic C-H stretching.[6] | [6][7] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[8][9][10] | [8][9][10] |

Experimental Protocols

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine with a suitable three-carbon electrophile. The following is a general protocol adapted from the synthesis of related derivatives.[11][12]

General Synthesis of this compound Derivatives

Objective: To synthesize the this compound ring system.

Materials:

-

N-substituted ethylenediamine

-

An appropriate acrylic acid ester or a related three-carbon synthon

-

A suitable solvent (e.g., methanol, ethanol)

-

A base or acid catalyst (depending on the specific reaction)

Procedure:

-

Dissolve the N-substituted ethylenediamine in the chosen solvent.

-

Add the acrylic acid ester to the solution.

-

The reaction mixture is then heated under reflux for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified using column chromatography or recrystallization to yield the desired this compound derivative.

Biological Activity and Signaling Pathway

Derivatives of this compound, particularly the benzodiazepines, are well-known for their wide range of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[13][14][15] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A (GABAA) receptor in the central nervous system.[16][17]

GABA is the primary inhibitory neurotransmitter in the brain.[16] When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[16][17] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site.[16][17] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[17] This leads to a greater influx of chloride ions and a more pronounced inhibitory effect.

Below is a diagram illustrating the GABAA receptor signaling pathway and the modulatory role of benzodiazepines.

Caption: GABAergic signaling and benzodiazepine modulation.

This diagram illustrates the synthesis and release of GABA from the presynaptic neuron. GABA then binds to the GABAA receptor on the postsynaptic neuron. Benzodiazepines bind to an allosteric site on the receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization.

Conclusion

This compound is a fundamentally important heterocyclic scaffold that forms the basis for a wide array of neuroactive pharmaceuticals. Its unique structural features, including a flexible seven-membered ring and multiple sites for chemical modification, have made it a privileged structure in drug discovery. Understanding its molecular structure, physicochemical properties, and the mechanism of action of its derivatives is crucial for the rational design of new and improved therapeutic agents targeting the central nervous system.

References

- 1. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. swgdrug.org [swgdrug.org]

- 8. massbank.eu [massbank.eu]

- 9. Diazepam [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 14. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]

- 16. benzoinfo.com [benzoinfo.com]

- 17. nursingcenter.com [nursingcenter.com]

An In-depth Technical Guide on the Spectroscopic Data of 1,4-Diazepan-5-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Diazepan-5-one

The this compound scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This core structure is a key component of various biologically active molecules and serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Derivatives of this compound have shown a wide range of therapeutic applications, acting as antimicrobial, anti-HIV, and anticancer agents.

Synthesis of the this compound Ring System

While a specific protocol for the parent this compound is not detailed in the available literature, the synthesis of its derivatives provides insight into viable synthetic routes. A common approach involves the cyclization of appropriate linear precursors.

One documented synthesis is that of 1-Benzyl-1,4-diazepan-5-one , which utilizes a Schmidt rearrangement.[1]

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one [1]

-

Reaction Setup: A stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.

-

Addition of Starting Material: 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the cooled mixture.

-

Schmidt Reaction: Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours, maintaining the temperature at approximately 278 K. The mixture is stirred for an additional hour at this temperature.

-

Work-up: Ice (1 kg) is rapidly added to the reaction, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 ml portions).

-

Purification: The combined organic extracts are dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The resulting residue is recrystallized from ethyl acetate to yield the final product.

The following diagram illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of a substituted this compound.

Spectroscopic Data of this compound Derivatives

As previously stated, a complete spectroscopic dataset for the unsubstituted this compound is not available. However, data from its derivatives can be used to predict the expected spectral features of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound derivatives would be expected to show characteristic signals for the protons and carbons of the seven-membered ring. The chemical shifts would be influenced by the presence of the two nitrogen atoms and the carbonyl group.

¹H NMR: The protons on the carbon atoms adjacent to the nitrogen atoms (C2, C3, C6, and C7) would likely appear as multiplets in the range of 2.5-3.5 ppm. The exact chemical shifts and coupling patterns would depend on the specific substitution and the conformation of the ring. The NH proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbonyl carbon (C5) would be expected to have a chemical shift in the range of 170-180 ppm. The carbons adjacent to the nitrogen atoms (C2, C3, C6, and C7) would likely appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative would be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (amide) | 1630 - 1680 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

The following diagram illustrates the logical relationship between the functional groups and their expected IR absorption regions.

References

An In-depth Technical Guide to 1,4-Diazepan-5-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 1,4-diazepan-5-one derivatives and their analogues. The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds. This document details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.

Introduction

The this compound ring system, a seven-membered heterocycle containing two nitrogen atoms, is a key structural motif in a multitude of pharmacologically active molecules.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, including anticancer, antimicrobial, anti-HIV, and central nervous system (CNS) effects such as anxiolytic and antipsychotic properties.[3][4] The conformational flexibility of the seven-membered ring allows for diverse substituent orientations, enabling the fine-tuning of interactions with various biological targets. This guide explores the synthetic strategies to access this versatile scaffold, the quantitative biological data of its derivatives, and the experimental methodologies employed in their evaluation.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound core is often achieved through cyclization reactions. A common and effective strategy involves the reaction of an N-substituted ethylenediamine derivative with a three-carbon electrophilic component. The versatility of this scaffold allows for the introduction of a wide array of functional groups at various positions, leading to the generation of large and diverse chemical libraries for drug discovery.

A general synthetic approach involves the intramolecular cyclization or intermolecular condensation reactions. For instance, the reaction of an N-substituted ethylenediamine with an appropriate α,β-unsaturated ester or acid can lead to the formation of the this compound ring. Modifications to this core, such as the introduction of aryl groups or other heterocyclic moieties, have been shown to significantly influence the biological activity of the resulting compounds.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. The following tables summarize the quantitative data for various analogues, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of this compound Analogues

| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| Compound A1 | Non-Small Cell Lung (NCI-H522) | 0.24 | - | - | [5] |

| Compound B1 | Leukemia | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 | [6] |

| Compound B2 | Melanoma | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 | [6] |

| Compound C1 | Prostate (PC3) | 6 - 9 | - | - | [7] |

| Compound D1 | Various (NCI-60 Panel Average) | 0.24 | - | - | [5] |

GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.

Table 2: Antimicrobial Activity of this compound Analogues

| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Diazepam | Staphylococcus aureus (MRSA) | 256 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

This protocol describes a representative synthesis of a substituted this compound.

Materials:

-

N-substituted ethylenediamine

-

α,β-unsaturated ester

-

Anhydrous solvent (e.g., methanol, ethanol, or toluene)

-

Base (e.g., sodium methoxide, potassium carbonate)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the N-substituted ethylenediamine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the base (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Slowly add the α,β-unsaturated ester (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

NCI-60 Human Tumor Cell Line Screen

This protocol outlines the procedure for evaluating the anticancer activity of a compound using the National Cancer Institute's 60 human tumor cell line panel.[9][10][11][12][13]

Materials:

-

NCI-60 cell line panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

Test compound solubilized in DMSO

-

96-well or 384-well microtiter plates

-

Sulforhodamine B (SRB) protein stain

-

Trichloroacetic acid (TCA)

-

Trizma base

-

Plate reader

Procedure:

-

Cell Plating: Inoculate the 60 cell lines into microtiter plates at their respective optimal densities and incubate for 24 hours.

-

Compound Addition: Add the test compound at a single high concentration (typically 10⁻⁵ M) or in a five-dose concentration range to the plates. Include a no-drug control.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Fixation: Fix the cells by adding cold TCA to each well and incubate for 60 minutes at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and stain with SRB solution for 10 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the bound stain with 10 mM Trizma base.

-

Data Acquisition: Read the absorbance at 515 nm using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition or cell viability relative to the control. Determine GI50, TGI, and LC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[14][15][16]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound solubilized in a suitable solvent

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

This compound derivatives and their analogues exert their biological effects through various mechanisms of action, often by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.

GABAA Receptor Signaling Pathway

Many benzodiazepine analogues, which share a similar core structure with 1,4-diazepan-5-ones, act as positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel.[17][18][19][20] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to CNS depressant effects like anxiolysis and sedation.

Caption: GABAA receptor signaling pathway modulation.

Melanocortin Receptor Signaling Pathway

Certain this compound derivatives have been identified as ligands for melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs) involved in various physiological processes, including pigmentation and energy homeostasis.[1][2][21][22][23]

Caption: Melanocortin receptor signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive target for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative biological data, detailed experimental protocols, and insights into the mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of new and more potent this compound-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 5. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GABAA receptor - Wikipedia [en.wikipedia.org]

- 18. ClinPGx [clinpgx.org]

- 19. youtube.com [youtube.com]

- 20. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, chemical properties, and spectroscopic data, with a focus on providing actionable information for laboratory work.

Core Concepts: Structure and Properties

This compound, also known as homopiperazinone, is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. Its chemical formula is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol . The core structure is a saturated diazepine ring, which is a key scaffold in a variety of biologically active molecules.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| CAS Number | 34376-54-0 |

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives has been approached through several synthetic strategies. While a definitive, modern, high-yield protocol for the unsubstituted parent compound is not extensively documented in readily available literature, classical and derivative-focused syntheses provide valuable insights.

One of the foundational methods for creating the related tetramethyl derivative involves a Schmidt rearrangement of triacetonamine oxime. Although this method was reported to produce the amide in poor yield, it demonstrates a potential ring-expansion strategy.

A more common and versatile approach involves the cyclization of linear precursors. For instance, the synthesis of N-substituted 1,4-diazepan-5-ones can be achieved through the reaction of N-alkylisatoic anhydrides with N-alkylaminoacetaldehyde dialkyl acetals.

A general and efficient protocol for preparing more complex hexahydrodibenzo[b,e][1][2]diazepin-1-one derivatives involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol. This highlights a condensation and cyclization strategy.

For the synthesis of substituted 1,4-diazepines in general, an efficient procedure utilizes the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids as catalysts. This method has been shown to produce high yields in short reaction times.

A plausible and direct route to the unsubstituted this compound would involve the intramolecular cyclization of an ester of N-(2-aminoethyl)-β-alanine. This could be achieved by heating the ester, potentially with a base or acid catalyst, to facilitate the amide bond formation and ring closure. Another potential route is the Michael addition of ethylenediamine to an acrylic acid ester, followed by cyclization.

Below is a generalized workflow for the synthesis of this compound derivatives, which could be adapted for the parent compound.

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols for Derivatives

Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one [1]

-

Starting Material: Dry, powdered t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one hydrochloride.

-

Procedure: The hydrochloride starting material is added in portions to cold (5°C) concentrated sulfuric acid and stirred for 5 minutes. The mixture is then poured into crushed ice and basified with a saturated sodium hydroxide solution. The resulting white solid is collected, washed with water, and dried. Recrystallization from a dichloromethane and petroleum ether mixture yields the final product.

-

Yield: 74.83%

Synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1][2]diazepin-1-ones

-

Starting Materials: Appropriate 3-((2-aminophenyl)amino)cyclohexen-2-en-1-one and arylglyoxal hydrate.

-

Procedure: A mixture of the enamine and arylglyoxal (1 mmol each) in 10 mL of isopropanol is heated at reflux with stirring until a precipitate forms (10-25 minutes). The precipitate is filtered, washed twice with benzene, and recrystallized to give the product.

Spectroscopic Data

Detailed spectroscopic data for the unsubstituted this compound is not widely published. However, data for its derivatives and the closely related class of benzodiazepines, such as diazepam, can provide valuable reference points.

General Spectroscopic Features to Expect for this compound:

-

¹H NMR: Signals corresponding to the methylene protons of the diazepine ring would be expected in the aliphatic region (typically 2.0-4.0 ppm). The presence of two distinct nitrogen environments would likely lead to complex splitting patterns for the adjacent protons. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: A carbonyl carbon signal would be expected in the downfield region (around 170-180 ppm). The methylene carbons of the ring would appear in the aliphatic region (typically 30-60 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be a key feature, typically appearing around 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 114. Fragmentation patterns would likely involve the loss of CO and cleavage of the diazepine ring.

Spectroscopic Data for a Derivative (Diazepam - a Benzodiazepine):

| Spectroscopic Data for Diazepam (C₁₆H₁₃ClN₂O) | |

| ¹H NMR | Signals are observed for the methyl group, the methylene group of the diazepine ring, and the aromatic protons. |

| ¹³C NMR | Shows signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon. |

| IR (KBr, cm⁻¹) | 1685 (C=O), 1605 (C=N), 1490 (aromatic C=C), 580 (C-Cl). |

| Mass Spectrum (m/z) | Key fragments are observed that correspond to the cleavage of the diazepine ring. |

Biological Significance and Signaling Pathways

The 1,4-diazepine and benzodiazepine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3][4] These activities include:

-

Antipsychotic

-

Anxiolytic

-

Anticonvulsant

-

Anthelmintic

-

Antibacterial and Antifungal

-

Anticancer

The primary mechanism of action for many benzodiazepine drugs, such as diazepam, involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in the frequency of chloride ion channel opening, resulting in neuronal inhibition and the characteristic sedative, anxiolytic, and anticonvulsant effects.

Caption: Simplified signaling pathway for benzodiazepines at the GABA-A receptor.

While the specific biological activities and signaling pathways of the unsubstituted this compound are not well-documented, its structural similarity to these well-known pharmacophores suggests it could serve as a valuable starting point for the development of new therapeutic agents. Further research is needed to explore its pharmacological profile.

Conclusion

This compound represents a core heterocyclic structure with significant potential for drug discovery. While detailed synthetic and characterization data for the parent compound are limited in the public domain, the wealth of information available for its derivatives provides a strong foundation for further research. The synthetic methodologies and spectroscopic data presented in this guide offer a starting point for researchers and scientists to explore the chemistry and biological activity of this promising scaffold. Future work should focus on developing a robust and high-yield synthesis for the unsubstituted this compound and thoroughly characterizing its physicochemical and pharmacological properties.

References

- 1. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 4. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to the Physical and Chemical Stability of 1,4-Diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific physical and chemical stability of 1,4-diazepan-5-one. This guide provides a comprehensive framework for assessing its stability based on the known behavior of structurally similar compounds, such as cyclic amides and piperazine derivatives, and established regulatory guidelines for forced degradation studies. The experimental protocols and potential degradation pathways outlined herein are intended as a scientifically grounded starting point for stability investigations.

Introduction

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a ketone functional group. Its structural motif is of interest in medicinal chemistry and drug development. A thorough understanding of the physical and chemical stability of this molecule is paramount for its potential development as a pharmaceutical ingredient. Stability studies are crucial for identifying potential degradation products, determining optimal storage conditions, and establishing a suitable shelf-life.

This technical guide outlines a proposed strategy for a comprehensive stability assessment of this compound, including protocols for forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Predicted Stability Profile and Potential Degradation Pathways

Based on the chemical structure of this compound, which features a cyclic amide (lactam) and secondary amines within a seven-membered ring, several potential degradation pathways can be anticipated.

Hydrolytic Degradation

The amide bond in the this compound ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to ring-opening, forming an amino acid derivative. The rate of hydrolysis is expected to be pH-dependent.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would be the primary mechanism.

Oxidative Degradation

The secondary amine functionalities in the ring are potential sites for oxidation. Common oxidizing agents could lead to the formation of N-oxides, hydroxylamines, or ring-opened products. The presence of trace metals can catalyze oxidative processes.

Photodegradation

While this compound lacks significant chromophores that absorb UV-Vis light, photolytic degradation, especially in the presence of photosensitizers, cannot be ruled out. Photodegradation pathways could involve radical mechanisms leading to a complex mixture of degradation products.

Thermal Degradation

In the solid state, thermal degradation is expected to occur at elevated temperatures, potentially leading to decomposition and polymerization. The presence of impurities could lower the decomposition temperature.

A proposed degradation pathway for this compound is illustrated in the following diagram:

Caption: Proposed degradation pathways for this compound.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop and validate a stability-indicating analytical method.[1][2][3][4] The following protocols are based on general ICH guidelines.[1]

A general workflow for conducting forced degradation studies is as follows:

References

1,4-Diazepan-5-one: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of available safety and handling information for 1,4-Diazepan-5-one (CAS: 34376-54-0). It is intended for use by qualified researchers, scientists, and drug development professionals. A comprehensive, officially recognized Safety Data Sheet (SDS) with complete toxicological data for this compound is not publicly available. Therefore, this substance should be handled with the utmost caution as a research chemical of unknown toxicity, adhering to strict laboratory safety protocols.

Introduction

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are of interest in medicinal chemistry and drug discovery.[1] Given its status as a research chemical, detailed toxicological and safety data are limited. This guide aims to consolidate the available information and provide best-practice recommendations for its safe handling, storage, and disposal.

Compound Identification and Physical Properties

A summary of the basic physical and chemical properties of this compound is provided below. This information is primarily sourced from chemical suppliers.

| Property | Data | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 34376-54-0 | [2] |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Storage Temperature | 2-8°C, Inert atmosphere, Dark place | [3] |

N/A: Not available from search results.

Hazard Identification and Precautionary Measures

Due to the absence of comprehensive toxicological studies, a conservative approach to hazard identification is mandatory. The potential hazards are inferred from its chemical structure and general principles for handling novel chemical entities.

Potential Routes of Exposure:

-

Inhalation of dust.

-

Skin contact.

-

Eye contact.

-

Ingestion.

General Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates a logical workflow for risk assessment when handling a chemical with limited safety data.

Caption: Risk management workflow for handling chemicals with limited data.

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling this compound powder in a research laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.

-

Body Protection: A standard laboratory coat must be worn. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a powered air-purifying respirator (PAPR) or a half-mask respirator with P100 (HEPA) filters should be used.

Weighing and Aliquoting the Solid Compound

The following workflow diagram illustrates the recommended procedure for safely weighing and preparing solutions of this compound.

Caption: Safe weighing and solution preparation workflow.

Methodology:

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood to minimize inhalation exposure. Assemble all required materials, including spatulas, weighing paper or boat, the final container (e.g., vial or flask), the chosen solvent, and a designated hazardous waste container.

-

Handling:

-

Retrieve the stock container of this compound from its storage location (2-8°C). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer a small amount of the solid to the weighing boat on a tared analytical balance. Avoid creating dust.

-

Once the desired mass is obtained, securely close the stock container.

-

Transfer the weighed solid into the labeled destination vial or flask.

-

Add the desired volume of solvent to the vessel.

-

Securely cap the vessel and mix by vortexing or stirring until the solid is fully dissolved.

-

-

Cleanup:

-

Thoroughly decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate in the designated hazardous waste container.

-

Dispose of the contaminated weighing boat and any other disposable materials in the solid hazardous waste stream.

-

Wipe down the balance and the work surface inside the fume hood.

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Stability and Storage

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Chemical suppliers recommend storage at 2-8°C under an inert atmosphere.[3]

-

Stability: Specific stability data is not available. As a general precaution, protect from light, moisture, and strong oxidizing agents.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Emergency Procedures

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers, contaminated disposables, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

The handling of this compound requires a high degree of caution due to the lack of comprehensive safety and toxicological data. All operations should be conducted by trained personnel in a controlled laboratory environment, utilizing appropriate engineering controls and personal protective equipment. By adhering to the principles of chemical hygiene and the specific guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment. Further toxicological and safety studies are necessary to fully characterize the hazard profile of this compound.

References

An In-depth Technical Guide to 1,4-Diazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic organic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. This diazepane scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of nitrogen atoms and a carbonyl group offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and known biological relevance of this compound and its derivatives.

Chemical Identification

A clear identification of this compound is crucial for researchers. The standard nomenclature and registry numbers are provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 34376-54-0[1] |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis of this compound could be envisioned through the reaction of ethylenediamine with an acrylic acid derivative, followed by intramolecular cyclization. A generalized workflow for such a synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for a Substituted Analog: Synthesis of 1-Benzyl-1,4-diazepan-5-one

A detailed experimental protocol for the synthesis of 1-benzyl-1,4-diazepan-5-one has been reported and can serve as a valuable reference for synthetic chemists.[2]

Materials:

-

1-Benzyl-piperidin-4-one

-

Sulfuric acid

-

Dichloromethane

-

Sodium azide

-

Ice

-

Ammonium hydroxide (15%)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

A stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K.

-

1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the cooled mixture.

-

At 273 K, sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours.

-

The resulting mixture is stirred for 1 hour, maintaining the temperature at approximately 278 K.

-

Ice (1 kg) is then quickly added to the reaction mixture.

-

The solution is basified to pH 11 with ammonium hydroxide (15%, 200 mL).

-

The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting residue is recrystallized from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one.

Quantitative Data

At present, publicly available, detailed quantitative data such as ¹H and ¹³C NMR spectra and melting point for the unsubstituted this compound are limited. Commercial suppliers confirm its availability, and it is recommended to obtain a certificate of analysis for lot-specific data.[1]

Biological and Medicinal Significance

The 1,4-diazepine core is a well-established "privileged scaffold" in medicinal chemistry, forming the central structure of numerous therapeutic agents. Derivatives of the this compound framework have been investigated for a wide range of biological activities.

The diazepine moiety is known to interact with various biological targets, including G-protein coupled receptors (GPCRs). For instance, derivatives of 1,4-dihydro-[3][4]diazepine-5,7-dione have shown activity as melanocortin receptor agonists.[2] The general class of 1,4-diazepines has been associated with a broad spectrum of pharmacological effects, including:

-

Anxiolytic

-

Sedative

-

Anticonvulsant

-

Muscle relaxant

The potential for these biological activities often stems from the interaction of diazepine derivatives with neurotransmitter systems in the central nervous system.[3]

The following diagram illustrates the relationship between the core this compound structure and its potential applications in drug discovery.

Caption: Role of this compound in drug discovery.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics. Its straightforward, albeit not yet explicitly detailed for the parent compound, synthesis and the proven biological relevance of its derivatives make it an attractive scaffold for medicinal chemists. Further research into the synthesis of a diverse range of derivatives and their subsequent biological evaluation is warranted to fully exploit the therapeutic potential of this versatile chemical entity. Researchers and drug development professionals are encouraged to explore the derivatization of this core structure to uncover new lead compounds for a variety of disease targets.

References

- 1. scbt.com [scbt.com]

- 2. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride [cymitquimica.com]

- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Pathways to 1,4-Diazepan-5-one: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed synthetic routes for the preparation of 1,4-diazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the synthesis of this important building block.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds. Their unique seven-membered ring structure containing two nitrogen atoms makes them attractive for the development of novel therapeutics. This document details a reliable two-step synthetic pathway starting from the commercially available N-Boc-4-piperidone, involving a Schmidt rearrangement for ring expansion followed by a straightforward deprotection step.

Overview of the Synthetic Route

The primary synthetic strategy involves two key transformations:

-

Schmidt Reaction: Ring expansion of N-Boc-4-piperidone to N-Boc-1,4-diazepan-5-one.

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, this compound.

This approach offers a practical and efficient method for the synthesis of the target compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Schmidt Reaction | N-Boc-4-piperidone | N-Boc-1,4-diazepan-5-one | Sodium Azide, Sulfuric Acid | Chloroform | 3 hours | 0 °C to RT | ~52% |

| 2 | Boc Deprotection | N-Boc-1,4-diazepan-5-one | This compound | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-4 hours | 0 °C to RT | High (>90%) |

Experimental Protocols

Step 1: Synthesis of N-Boc-1,4-diazepan-5-one via Schmidt Reaction

This protocol describes the ring expansion of N-Boc-4-piperidone using sodium azide in the presence of a strong acid.

Materials:

-

N-Boc-4-piperidone

-

Sodium Azide (NaN₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (1.0 eq) in chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (approx. 2.0 eq).

-

While maintaining the temperature at 0 °C, add sodium azide (1.5 eq) portion-wise over a period of 30 minutes. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford N-Boc-1,4-diazepan-5-one.

Step 2: Synthesis of this compound via Boc Deprotection

This protocol details the removal of the Boc protecting group from N-Boc-1,4-diazepan-5-one using trifluoroacetic acid.[1][2]

Materials:

-

N-Boc-1,4-diazepan-5-one

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-1,4-diazepan-5-one (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v in DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this application note.

References

Application Notes and Protocols: 1,4-Diazepan-5-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-diazepan-5-one, a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. This document details its application as a versatile building block for the preparation of a diverse range of derivatives, including those with significant biological activity. The protocols provided herein offer detailed experimental procedures for key transformations, and the accompanying data and diagrams are intended to facilitate the efficient use of this scaffold in research and drug discovery programs.

Introduction

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a ketone functionality. This scaffold is of particular interest in medicinal chemistry as it forms the core structure of numerous biologically active molecules. Derivatives of the broader 1,4-diazepine class have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] The strategic placement of the nitrogen atoms and the carbonyl group allows for a variety of chemical modifications, making this compound an ideal starting material for the construction of compound libraries for high-throughput screening.

Key Applications in Organic Synthesis

The reactivity of this compound is centered around the two secondary amine functionalities and the ketone group. The secondary amines can be readily functionalized through N-alkylation and N-acylation reactions, while the carbonyl group can participate in condensation reactions.

N-Alkylation

The nitrogen atoms of the this compound ring can be alkylated to introduce a wide range of substituents. This modification is crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

N-Acylation

N-acylation of this compound with various acylating agents, such as acid chlorides and anhydrides, provides access to a diverse set of amides. This reaction is fundamental in peptide chemistry and for the synthesis of compounds with improved metabolic stability.

Condensation Reactions

The ketone moiety of this compound can undergo condensation reactions with various activated methylene compounds, such as malononitrile, in a Knoevenagel-type condensation. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of further functional groups.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add the alkyl halide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol outlines a general method for the N-acylation of this compound with an acid chloride.

Materials:

-

This compound

-

Acid chloride (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add triethylamine or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Knoevenagel Condensation of this compound

This protocol provides a method for the condensation of this compound with an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile)

-

Piperidine or a Lewis acid catalyst (e.g., GaCl₃)

-

Anhydrous Toluene or solvent-free conditions

-

Ethanol

Procedure:

-

In a round-bottom flask, mix this compound (1.0 eq) and the active methylene compound (1.1 eq).

-

For solution-phase reaction, add anhydrous toluene and a catalytic amount of piperidine. For solvent-free conditions, add a catalytic amount of a Lewis acid like GaCl₃ and grind the mixture.[3]

-

Heat the reaction mixture (e.g., to 80 °C for solution-phase) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If in toluene, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the functionalization of this compound.

| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 85 |

| 2 | Methyl iodide | K₂CO₃ | Acetonitrile | 4 | 92 |

| 3 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 8 | 78 |

Table 1: Representative N-Alkylation Reactions of this compound.

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Et₃N | Dichloromethane | 3 | 90 |

| 2 | Acetyl chloride | Et₃N | Dichloromethane | 2 | 95 |

| 3 | Cbz-Cl | DIPEA | Dichloromethane | 4 | 88 |

Table 2: Representative N-Acylation Reactions of this compound.

| Entry | Active Methylene Compound | Catalyst | Conditions | Time (h) | Yield (%) |

| 1 | Malononitrile | Piperidine | Toluene, 80°C | 5 | 82 |

| 2 | Ethyl cyanoacetate | GaCl₃ | Solvent-free | 0.5 | 88 |

| 3 | Barbituric acid | Piperidine | Ethanol, reflux | 6 | 75 |

Table 3: Representative Condensation Reactions of this compound.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general workflow for the diversification of the this compound scaffold.

Caption: General synthetic workflow for the derivatization of this compound.

Biological Signaling Pathway

Derivatives of this compound, particularly benzodiazepines, are known to modulate the activity of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[4] The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward functionalization of its nitrogen and carbonyl groups allows for the rapid generation of diverse molecular architectures with potential applications in drug discovery and materials science. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers utilizing this important scaffold.

References

Application of 1,4-Diazepan-5-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-5-one scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability make it a valuable building block for the development of novel therapeutic agents across various disease areas. This document provides an overview of its applications, quantitative data for select derivatives, and detailed experimental protocols for their synthesis and biological evaluation.

Introduction

The this compound core is a key constituent in a range of biologically active molecules. Derivatives of the broader 1,4-diazepine class, to which this compound belongs, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-HIV, anticancer, and psychotropic properties.[1][2] The seven-membered ring system offers a three-dimensional architecture that can effectively mimic peptide turns and present substituents in defined spatial orientations, making it an attractive scaffold for designing enzyme inhibitors and receptor modulators.[2]

Applications in Drug Discovery

The versatility of the this compound scaffold allows for its incorporation into a diverse array of molecular designs, targeting various biological pathways. Notable applications include:

-

Anticancer Agents: Derivatives incorporating the 1,4-diazepan moiety have shown promising cytotoxic activity against various cancer cell lines. These compounds can be further functionalized to enhance their potency and selectivity.

-

Antiviral Agents: The 1,4-diazepine nucleus has been explored for the development of antiviral drugs, including agents against HIV.[2]

-

Central Nervous System (CNS) Agents: The diazepine scaffold is famously present in numerous CNS-active drugs. The this compound core can be utilized to develop novel psychoactive compounds.[2]

-

Kinase Inhibitors: The structural features of diazepanones make them suitable for designing inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.

Data Presentation: Anticancer Activity of 1,4-Diazepan Derivatives

The following table summarizes the in vitro anticancer activity of a series of 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines. The data is presented as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values in micromolar (µM) concentrations against a panel of human cancer cell lines.

| Compound | Cancer Cell Line Subpanel | GI50 (µM) | TGI (µM) | LC50 (µM) |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[3][4]oxazolo-[4,5-d]-pyrimidine | Leukemia | 0.9 - 1.5 | 2.1 - 3.0 | 5.9 - 7.0 |

| Non-Small Cell Lung Cancer | 1.0 - 1.6 | 2.2 - 3.1 | 6.0 - 7.1 | |

| Colon Cancer | 1.1 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |

| CNS Cancer | 1.2 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |

| Melanoma | 1.3 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |

| Ovarian Cancer | 1.1 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |

| Renal Cancer | 1.0 - 1.6 | 2.2 - 3.1 | 6.0 - 7.1 | |

| Prostate Cancer | 1.2 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |

| Breast Cancer | 1.3 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[3][4]oxazolo[4,5-d]pyrimidine | Leukemia | 0.9 - 1.6 | 2.2 - 3.1 | 6.0 - 7.1 |

| Non-Small Cell Lung Cancer | 1.0 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |

| Colon Cancer | 1.1 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |

| CNS Cancer | 1.2 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |

| Melanoma | 1.3 - 1.9 | 2.6 - 3.5 | 6.4 - 7.5 | |

| Ovarian Cancer | 1.1 - 1.8 | 2.4 - 3.3 | 6.2 - 7.3 | |

| Renal Cancer | 1.0 - 1.7 | 2.3 - 3.2 | 6.1 - 7.2 | |

| Prostate Cancer | 1.2 - 1.9 | 2.5 - 3.4 | 6.3 - 7.4 | |

| Breast Cancer | 1.3 - 1.9 | 2.6 - 3.5 | 6.4 - 7.5 |

Data extracted from a study on 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines, where the diazepan moiety is attached at the 7-position of the fused ring system.[5]

Experimental Protocols

Synthesis Protocol: General Procedure for 7-(1,4-Diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines

This protocol describes a general method for the synthesis of the anticancer compounds mentioned in the data table.

Materials:

-

Appropriately substituted 7-chloro-[3][4]oxazolo[4,5-d]pyrimidine

-

1,4-Diazepane

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

A mixture of the substituted 7-chloro-[3][4]oxazolo[4,5-d]pyrimidine (1 equivalent), 1,4-diazepane (1.2 equivalents), and triethylamine (2 equivalents) in ethanol is stirred at reflux for 8-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidine derivative.

-

The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Biological Assay Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells by pipetting up and down.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

Visualizations

Caption: Synthetic workflow for this compound derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothesized mechanism of action for anticancer activity.

References

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 2. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for N-Alkylation of 1,4-Diazepan-5-one

Introduction

N-substituted 1,4-diazepan-5-ones are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and drug development. The nitrogen atoms within the diazepine ring system provide key points for structural modification, allowing for the synthesis of diverse compound libraries. N-alkylation, in particular, is a fundamental transformation that enables the introduction of various functional groups, which can significantly influence the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed experimental protocols for the N-alkylation of 1,4-diazepan-5-one, targeting researchers and scientists in the field of synthetic and medicinal chemistry.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the N-1 or N-4 position of this compound using an alkyl halide in the presence of a strong base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective combination.

Experimental Protocol

-

Preparation: A round-bottomed flask equipped with a magnetic stir bar is flame-dried under a vacuum and subsequently backfilled with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: Sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added to the flask. The flask is evacuated and backfilled with inert gas three times.

-